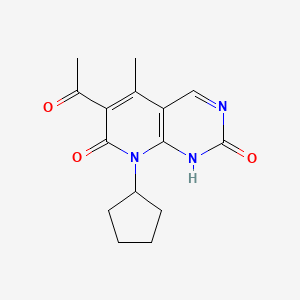
Palbociclib Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palbociclib impurity refers to any unintended chemical substance present in palbociclib, a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. These impurities can arise during the manufacturing process, storage, or degradation of the drug. Ensuring the identification and control of these impurities is crucial for the safety and efficacy of the pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of palbociclib impurities involves several synthetic routes and reaction conditions. One method includes the use of palbociclib and a formate solvent, where the palbociclib is added to the formate solvent and heated for reaction. The reaction solution is then filtered to obtain the impurity . This method is simple, requires low equipment conditions, and results in high product purity.
Industrial Production Methods
In industrial settings, the preparation of palbociclib impurities follows stringent protocols to ensure consistency and quality. The process typically involves the use of high-performance liquid chromatography (HPLC) to separate and identify impurities. The method is validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability .
Analyse Chemischer Reaktionen
Types of Reactions
Palbociclib impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain impurities into different chemical forms.
Substitution: Substitution reactions can occur, leading to the formation of new impurities.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, hydrochloric acid, and formate solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reactions occur .
Major Products Formed
The major products formed from these reactions include various derivatives of palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one .
Wissenschaftliche Forschungsanwendungen
Palbociclib impurities have several scientific research applications, including:
Chemistry: Used in the development and validation of analytical methods for impurity detection and quantification.
Biology: Studied for their potential biological effects and interactions with cellular components.
Medicine: Investigated for their impact on the safety and efficacy of palbociclib as a therapeutic agent.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
Wirkmechanismus
The mechanism of action of palbociclib impurities involves their interaction with various molecular targets and pathways. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation. By inhibiting these kinases, palbociclib prevents the progression from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation . Impurities may affect this mechanism by altering the drug’s stability, bioavailability, or interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to palbociclib include other cyclin-dependent kinase inhibitors such as ribociclib and abemaciclib. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness of Palbociclib Impurities
Palbociclib impurities are unique in their specific chemical structures and the conditions under which they are formed. The identification and control of these impurities are essential for ensuring the safety and efficacy of palbociclib as a therapeutic agent .
Eigenschaften
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-8-11-7-16-15(21)17-13(11)18(10-5-3-4-6-10)14(20)12(8)9(2)19/h7,10H,3-6H2,1-2H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLRGUPUCQJUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=C1C=NC(=O)N2)C3CCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172256-78-7 |
Source


|
| Record name | Pyrido(2,3-d)pyrimidine-2,7(1H,8H)-dione, 6-acetyl-8-cyclopentyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172256787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDO(2,3-D)PYRIMIDINE-2,7(1H,8H)-DIONE, 6-ACETYL-8-CYCLOPENTYL-5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWX4G49JE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2522297.png)
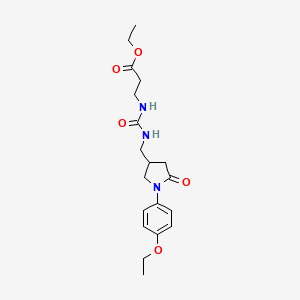
![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2522300.png)
![Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2522301.png)
![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)
![4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2522305.png)
![3-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2522306.png)
![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)
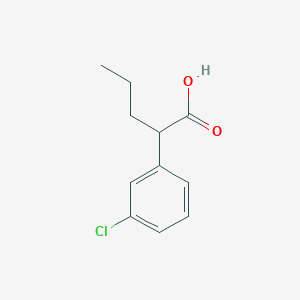
![2-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2522313.png)
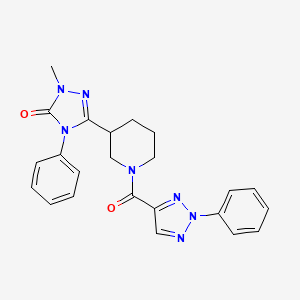
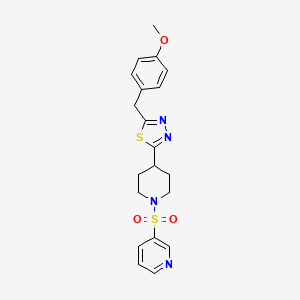
![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)
